molecular formula C17H21N5OS B4044103 5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide

5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4044103
M. Wt: 343.4 g/mol
InChI Key: FMBRUEVCLDOHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The imidazole rings are oriented with respect to the benzene rings at dihedral angles . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly stable to thermal, acid, base, oxidation and reduction conditions .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Characterization

The compound 5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is involved in various synthetic pathways, indicating its potential as a precursor or intermediary in the synthesis of complex molecules. Research in the area of pyrazole derivatives highlights innovative synthetic methodologies, where compounds similar to the specified chemical have been utilized to create diverse molecular structures with potential biological activities. Studies have shown the synthesis of pyrazole derivatives via reactions involving carboxamide groups, which underscores the versatility of such compounds in chemical reactions. These reactions often lead to the production of novel compounds with significant structural interest and potential application in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005; Martins et al., 2002).

Potential Antitumor Activity

Research on imidazole and pyrazole derivatives has uncovered their role in the synthesis of compounds with antitumor properties. For example, studies on imidazotetrazines, a class of compounds related to the given chemical, have shown promising antitumor activities. These compounds, through their synthesis and biochemical interactions, have been identified as potential candidates for antitumor agents, indicating the broader therapeutic potential of similar structures (Stevens et al., 1984).

Advances in Nucleoside Analogues

The development of nucleoside analogues is another significant area where compounds of this nature find application. Research aimed at synthesizing novel nucleoside analogues involves the use of pyrazole and imidazole derivatives as key intermediates. These compounds contribute to the synthesis of analogues that might exhibit various biological activities, including antiviral, anticancer, or antibacterial properties. The strategic incorporation of such derivatives into nucleoside analogues showcases the compound's utility in the exploration and development of new therapeutic agents (Chien, Berry, Drach, & Townsend, 2005).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

Properties

IUPAC Name

N-methyl-5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-12(2)16-18-5-6-22(16)10-14-8-15(20-19-14)17(23)21(3)9-13-4-7-24-11-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBRUEVCLDOHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N(C)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.